(2-Amino-3-chlorophenyl)(phenyl)methanone

Analytical Chemistry Pharmaceutical Analysis Method Validation

Source this specific 2-amino-3-chloro substituted benzophenone with confidence for your critical analytical and R&D workflows. This ortho‑amino/chloro regioisomer is the definitive reference standard for Diazepam Impurity 6 (EP) / Impurity 13, providing a unique chromatographic retention time and spectral fingerprint that no other aminobenzophenone can replicate. It enables precise HPLC/LC‑MS method development, impurity profiling, and pharmacopoeial compliance (USP/EP) for Diazepam API and formulations. For CNS medicinal chemistry, its substitution pattern serves as the specific starting material for novel benzodiazepine analogs and acridone synthesis. Do not risk method inaccuracies with generic isomers—secure the research‑grade lot (≥98 % purity) with full Certificates of Analysis (NMR, HPLC, MS) for regulatory submission or SAR studies.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 5621-66-9
Cat. No. B1281368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-3-chlorophenyl)(phenyl)methanone
CAS5621-66-9
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N
InChIInChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2
InChIKeyJCPSDGBPFXACKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2-Amino-3-chlorophenyl)(phenyl)methanone (CAS 5621-66-9): A Key Benzophenone Derivative for Research and Development


(2-Amino-3-chlorophenyl)(phenyl)methanone (CAS 5621-66-9), also known as 2-amino-3-chlorobenzophenone, is an aromatic ketone of the benzophenone class . Its core structure consists of two phenyl rings bridged by a carbonyl group, with one ring substituted by an amino group and a chlorine atom at the 2- and 3-positions, respectively . With a molecular formula of C13H10ClNO and a molecular weight of 231.68 g/mol, this compound serves primarily as a key synthetic intermediate in medicinal chemistry and as a critical reference standard in pharmaceutical analysis [1]. Its commercial availability typically ranges from 97% to 98% purity, underscoring its utility as a research-grade building block .

Why Generic Substitution Fails: The Critical Specificity of (2-Amino-3-chlorophenyl)(phenyl)methanone (CAS 5621-66-9)


In-class substitution of (2-Amino-3-chlorophenyl)(phenyl)methanone with other benzophenones or chlorinated anilines is not scientifically sound due to its unique substitution pattern, which dictates both its reactivity and analytical specificity [1]. The ortho-amino group and the specific position of the chlorine atom are crucial for its role as a precursor in the synthesis of specific heterocyclic systems, such as benzodiazepines, where alternative isomers would lead to different or inactive products . Furthermore, as a designated impurity reference standard for Diazepam, this specific regioisomer possesses a unique chromatographic retention time and spectral fingerprint that cannot be replicated by other 2-aminobenzophenone derivatives, making it irreplaceable for accurate analytical method development and validation [2].

Product-Specific Quantitative Evidence Guide for (2-Amino-3-chlorophenyl)(phenyl)methanone (CAS 5621-66-9)


Analytical Specificity: Differentiating (2-Amino-3-chlorophenyl)(phenyl)methanone from its 5-Chloro Isomer

(2-Amino-3-chlorophenyl)(phenyl)methanone (CAS 5621-66-9) is chemically distinct from its common isomer, 2-amino-5-chlorobenzophenone, a fact critical for its use as an impurity standard [1]. While 2-amino-5-chlorobenzophenone is a hydrolysis product of several benzodiazepines (e.g., Clorazepate) and is used in related assays, (2-Amino-3-chlorophenyl)(phenyl)methanone is specifically characterized as 'Diazepam Impurity 6' or 'Impurity 13', indicating a different origin and synthetic pathway [2]. This differentiation is essential for accurate impurity profiling in drug substances like Diazepam, where regulatory guidelines mandate the identification and quantification of process-specific impurities, not just class-level degradation products [3].

Analytical Chemistry Pharmaceutical Analysis Method Validation

Synthetic Utility: A Differentiated Building Block for Photo-Fries Rearrangement

(2-Amino-3-chlorophenyl)(phenyl)methanone can be synthesized via a specific photochemical pathway that is not universally applicable to all benzophenone derivatives [1]. The photo-Fries rearrangement of 2'-chlorobenzanilide yields (2-Amino-3-chlorophenyl)(phenyl)methanone as a distinct product in 22% yield, alongside the minor heterocyclic product 2-phenylbenzoxazole [2]. This demonstrates the compound's specific photochemical accessibility and its utility in studies comparing photo-Fries versus cyclization pathways under identical irradiation conditions [2].

Organic Synthesis Photochemistry Heterocycle Synthesis

Structural Specificity in Heterocycle Synthesis: A Route to Acridones

The specific position of the chlorine and amino groups on (2-Amino-3-chlorophenyl)(phenyl)methanone is crucial for its reactivity in novel heterocycle syntheses [1]. A study on new acridone syntheses demonstrated that hydrolysis of 2'- and 3'-chloroketones produced 2-amino-2'-chlorobenzophenone and 2-amino-3'-chlorobenzophenone, respectively [2]. The subsequent reaction of these distinct isomers with potassium t-butoxide in t-butylbenzene led to different acridone products, highlighting how the chlorine position on the benzophenone scaffold dictates the outcome of the cyclization reaction [3].

Organic Synthesis Heterocyclic Chemistry Reaction Development

Best Research and Industrial Application Scenarios for (2-Amino-3-chlorophenyl)(phenyl)methanone (CAS 5621-66-9)


Pharmaceutical Analysis: Quantifying Diazepam Impurity 6 for Regulatory Compliance

This compound is essential for analytical laboratories involved in the quality control of Diazepam Active Pharmaceutical Ingredient (API) and its formulations. As a fully characterized reference standard for 'Diazepam Impurity 6' or 'Impurity 13', it is used to develop and validate HPLC or LC-MS methods for impurity profiling in accordance with pharmacopoeial monographs [1]. This ensures batch-to-batch consistency and meets the stringent requirements of regulatory bodies like the FDA and EMA [2].

Medicinal Chemistry: A Defined Intermediate in Benzodiazepine Scaffold Exploration

For medicinal chemistry programs focused on CNS therapeutics, (2-Amino-3-chlorophenyl)(phenyl)methanone serves as a specific starting material for the synthesis of novel benzodiazepine analogs [1]. Its defined 2-amino-3-chloro substitution pattern allows for controlled derivatization, enabling structure-activity relationship (SAR) studies that explore the impact of modifications at this specific position on the benzophenone core [2].

Organic Chemistry Methodology: Photochemical and Thermal Cyclization Studies

Researchers developing new synthetic methods can employ this compound to study regioisomer-specific reactivity [1]. The documented photo-Fries rearrangement to yield this product, as well as its demonstrated utility in acridone synthesis via a specific chloroketone intermediate, provides a foundation for investigating photochemical reaction mechanisms and designing novel heterocyclic compounds with potential applications in materials science or drug discovery [2].

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